molecular formula C12H10O4 B188410 3-Acetyl-6-methoxy-2H-chromen-2-one CAS No. 13252-80-7

3-Acetyl-6-methoxy-2H-chromen-2-one

Cat. No.: B188410
CAS No.: 13252-80-7
M. Wt: 218.2 g/mol
InChI Key: AAVQBJDAXLIBIO-UHFFFAOYSA-N
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Description

3-Acetyl-6-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol . Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial purposes.

Scientific Research Applications

Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It has been used in the formation of heterylthioacetylcoumarins or coumarinylthiazoles , indicating that it may interact with other compounds to form new structures.

Result of Action

It has been used in the synthesis of new compounds , suggesting that it may have a role in chemical reactions.

Action Environment

It is worth noting that the compound is stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-methoxy-2H-chromen-2-one typically involves the reaction of 6-methoxy-2H-chromen-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

3-Acetyl-6-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

3-acetyl-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7(13)10-6-8-5-9(15-2)3-4-11(8)16-12(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVQBJDAXLIBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337237
Record name 3-Acetyl-6-methoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13252-80-7
Record name 3-Acetyl-6-methoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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